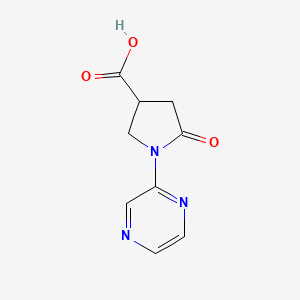

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-8-3-6(9(14)15)5-12(8)7-4-10-1-2-11-7/h1-2,4,6H,3,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUFODDGIUYXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218863 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-60-0 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Step 1: Conversion of itaconic acid into a key intermediate, such as an enaminone, via a Masamune-Claisen condensation using carbonyldiimidazole (CDI) in anhydrous acetonitrile at room temperature.

- Step 2: Cyclization of the enaminone with amidines (acetamidine or benzamidine) to form the pyrrolidine ring fused with the pyrazine or pyrimidine moiety.

- Step 3: Functionalization of the pyrrolidine core to introduce the carboxylic acid group, often through hydrolysis or oxidation steps.

- Step 4: Parallel amidation of the carboxylic acid with various amines using activating reagents like bis(pentafluorophenyl) carbonate (BPC).

- Step 5: Purification and characterization of the final compound.

Research Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | CDI, acetonitrile, room temp | - | Formation of enaminone intermediate |

| 2 | Amidines (acetamidine or benzamidine), reflux | - | Cyclization to pyrrolidine core |

| 3 | Hydrolysis/oxidation | - | Carboxylic acid formation |

| 4 | BPC activation, amines, acetonitrile | 80-100% | Parallel amidation with various amines |

| 5 | Purification | - | Confirmed via NMR, MS, elemental analysis |

This method is versatile and allows for the synthesis of diverse derivatives with high purity and yield.

Resolution and Synthesis via Hydrazine and Maleic Diester

Another prominent approach involves the nucleophilic addition of phenylhydrazine to maleic diester derivatives, followed by cyclization to form the pyrazolidine ring.

Key Steps:

- Step 1: Nucleophilic addition of phenylhydrazine to dimethyl maleate to produce hydrazine-diester intermediates.

- Step 2: Cyclization of the hydrazine-diester to form the hydrazine-pyrazolidine ring system.

- Step 3: Conversion of the diester to the corresponding carboxylic acid via hydrolysis.

- Step 4: Functionalization through amidation or esterification to obtain derivatives.

Research Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Phenylhydrazine, dimethyl maleate | - | Nucleophilic addition at room temp |

| 2 | Cyclization with catalysts (e.g., Cu salts) | - | Under alkaline conditions, 20–50°C |

| 3 | Hydrolysis with base | - | Regioselective hydrolysis at C-5 |

| 4 | Esterification/ amidation | 85% overall yield | Using methanol, sulfuric acid, or amidines |

This route offers a straightforward pathway to the target compound, especially suitable for chiral resolution and enantiomeric purity enhancement.

Direct Cyclization of Hydrazinopyridines with Maleic Diester

A patent describes a catalytic process involving hydrazinopyridines reacting with maleic diesters under alkaline conditions to generate pyridyl pyrazolidine carboxylic esters, which can be hydrolyzed to the acid.

Key Steps:

- Step 1: React hydrazinopyridine with maleic diester in solvents like toluene or chlorobenzene.

- Step 2: Use catalysts such as copper complexes (e.g., Cu(II) salts) under alkaline conditions at 20–50°C.

- Step 3: Cyclization yields the pyridyl pyrazolidine ester.

- Step 4: Hydrolysis of the ester to produce the free carboxylic acid.

Research Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrazinopyridine + maleic diester | - | Under catalytic, alkaline conditions |

| 2 | Cu catalyst, toluene, 20–50°C | - | Efficient cyclization |

| 3 | Hydrolysis with base | - | Produces the acid |

This method emphasizes catalyst efficiency and mild reaction conditions, suitable for large-scale synthesis.

Asymmetric Synthesis and Enantioselective Routes

Recent advances include organocatalytic enantioselective Michael additions to synthesize enantiomerically enriched pyrrolidine derivatives, which can be oxidized or functionalized to the target acid.

Key Steps:

Research Data:

| Step | Reagents & Conditions | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|---|

| 1 | Organocatalyst, enone, nitroalkane | - | 97% ee | Two-step process |

| 2 | Cyclization | - | - | High stereoselectivity |

| 3 | Oxidation/hydrolysis | - | - | Final acid formation |

This approach is valuable for producing optically active compounds for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step from itaconic acid | Itaconic acid | Cyclization, amidation | Versatile, high yield | Multi-step process |

| Hydrazine + maleic diester | Maleic diester derivatives | Nucleophilic addition, cyclization | Straightforward, scalable | Requires careful control of conditions |

| Hydrazinopyridine + diester | Hydrazinopyridines | Catalytic cyclization | Mild conditions, catalytic | Catalyst cost and optimization |

| Organocatalytic enantioselective | Enones, nitroalkanes | Michael addition, cyclization | Enantioselectivity | Complex setup |

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyrazinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted pyrazinyl compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is being explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Studies suggest that pyrazine derivatives can possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study: Antimicrobial Activity

A study evaluated various pyrazine derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antimicrobial efficacy, suggesting a pathway for drug development.

Synthesis Route Overview

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Condensation | Pyrazine + Pyrrolidine | Intermediate formation |

| 2 | Oxidation | Mild oxidants (e.g., DDQ) | Formation of carboxylic acid |

Material Science

In material science, compounds like this compound are being investigated for their potential use in:

- Polymer Chemistry : As building blocks for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating pyrazine derivatives into polymer matrices can significantly improve thermal properties compared to traditional polymers. The resulting materials exhibit better heat resistance and mechanical performance.

Mechanism of Action

The mechanism of action of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N-1 Position

The N-1 substituent significantly influences the compound’s biological activity and physicochemical properties. Below is a comparative analysis of analogs with distinct N-1 groups:

Key Observations :

- Thienylmethyl and phenyl derivatives exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Antioxidant activity is pronounced in phenyl-substituted derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one), where electron-withdrawing groups (e.g., chloro, hydroxyl) stabilize radical scavenging .

Carboxylic Acid Functionalization

The C-3 carboxylic acid group is critical for solubility and intermolecular interactions. Comparisons include:

- This compound : Carboxylic acid enables salt formation (e.g., sodium salts for improved bioavailability).

- 1-(1,3-Dialkyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids : Alkylation at the imidazo-pyridine ring reduces acidity (pKa ~4.5 vs. ~2.5 for unsubstituted analogs), altering pharmacokinetics .

Biological Activity

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS No. 1086380-60-0) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, through a synthesis of available research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound's structure is characterized by the presence of a pyrrolidine ring fused with a pyrazine moiety and a carboxylic acid functional group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound derivatives. One notable study demonstrated that compounds containing this scaffold exhibited significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The MTT assay revealed that certain derivatives reduced cell viability substantially, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of 5-Oxo-Pyrazin-Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-Oxo-Pyrazin Derivative 1 | A549 | 66 | More potent than standard cisplatin |

| 5-Oxo-Pyrazin Derivative 2 | HCT116 | 55 | Selective against cancer cells |

| 5-Oxo-Pyrazin Derivative 3 | MCF7 | 70 | Moderate activity |

The structure-activity relationship (SAR) studies indicated that modifications to the substituents on the pyrrolidine ring significantly affected the anticancer potency, suggesting that further optimization could yield more effective compounds .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. One study highlighted its effectiveness against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |

|---|---|---|

| Methicillin-resistant S. aureus | 8 | Effective against resistant strains |

| Klebsiella pneumoniae | 16 | Moderate resistance observed |

| Pseudomonas aeruginosa | 32 | Limited effectiveness |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and bacterial metabolism. The compound's ability to inhibit key pathways could lead to apoptosis in cancer cells and bactericidal effects in pathogens .

Case Studies

A recent case study evaluated the effects of various derivatives of this compound on both cancerous and non-cancerous cell lines. The results indicated that while some derivatives exhibited potent anticancer activity, they also showed varying degrees of cytotoxicity towards normal cells, emphasizing the need for selective targeting in therapeutic applications .

Another case study focused on the antimicrobial efficacy against clinically relevant pathogens, demonstrating that certain derivatives maintained effectiveness even in resistant strains, highlighting their potential for development into new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation of pyrazine derivatives with pyrrolidine precursors. For example:

- Step 1: React pyrazine-2-carboxylic acid with a pyrrolidone intermediate under reflux in acetic acid with sodium acetate as a catalyst (similar to methods in and ).

- Step 2: Purify via recrystallization (e.g., acetic acid as solvent) to isolate the product.

- Key Variables: Reaction time (2.5–3 hours), temperature (reflux ~110°C), and stoichiometric ratios (1:1 molar ratio of reactants). Yield improvements (~60–75%) are observed with excess acetic acid to suppress side reactions .

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Acetic acid reflux | 60–75 | 2.5–3 h, NaOAc catalyst | |

| One-pot cyclization | 50–65 | DMF, Pd catalysis, 24 h |

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: H NMR should show characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm). C NMR confirms carbonyl (C=O) at ~170–175 ppm .

- HPLC-MS: Retention time and molecular ion peak ([M+H]) at m/z 238.2 (calculated for CHNO) .

- X-ray crystallography: Resolve stereochemistry and confirm the lactam ring configuration (if crystalline) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data for this compound, particularly in distinguishing regioisomers?

Methodological Answer: Contradictions often arise from regioisomeric impurities or tautomeric forms. Mitigation strategies include:

- 2D NMR (COSY, NOESY): Identify through-space correlations to differentiate between pyrazine N-1 vs. N-2 substitution .

- Isotopic labeling: Introduce N labels to track nitrogen positions in the pyrazine ring via mass spectrometry .

- Computational modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for candidate structures .

Q. Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| H NMR | Pyrrolidine H-3 (δ 3.1–3.3 ppm) | |

| IR | Lactam C=O stretch (1680–1700 cm) |

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

Methodological Answer: Byproduct formation (e.g., dimerization or oxidation) is mitigated by:

- Solvent selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Catalyst screening: Test Pd/Cu catalysts for regioselective coupling (e.g., reports 10–15% yield improvement with Pd(OAc)) .

- In-line monitoring: Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time .

Q. What are the safety protocols for handling this compound, given its structural similarity to WGK 3-classified substances?

Methodological Answer:

- PPE: Wear N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/contact (as per WGK 3 guidelines in and ) .

- Ventilation: Use fume hoods for synthesis/purification steps due to potential acetic acid vapors .

- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What biological or pharmacological activities have been reported for structurally related pyrrolidine-pyrazine derivatives?

Methodological Answer:

- Antimicrobial activity: Pyrazine-pyrrolidine hybrids inhibit bacterial dihydrofolate reductase (IC ~5–10 µM) .

- Kinase inhibition: Derivatives with similar scaffolds show IC values <100 nM against JAK2 kinases in cancer models () .

- Methodological note: Structure-activity relationship (SAR) studies require introducing substituents at the pyrrolidine C-3 position and testing via enzyme-linked immunosorbent assays (ELISA) .

Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?

Methodological Answer:

- pH stability: The compound is stable at pH 4–6 (carboxylic acid remains protonated). Degradation occurs above pH 7 due to lactam ring hydrolysis (t <24 hours at pH 9) .

- Solvent effects: Use tert-butanol/water mixtures (1:1 v/v) for long-term storage to balance solubility and stability .

Data Contradiction Analysis Example

Issue: Discrepancies in reported melting points (e.g., 237°C in vs. 225–230°C in similar compounds).

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.